molecular formula C21H16N2OS B2449012 Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- CAS No. 313549-65-4

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-

Cat. No.: B2449012
CAS No.: 313549-65-4
M. Wt: 344.43
InChI Key: RBSBQGIHULJQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- typically involves the reaction of 2-methylbenzoyl chloride with 4-(2-naphthyl)-2-thiazolamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene or naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.

Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.

Comparison with Similar Compounds

    Benzamide: The simplest form of the compound, used as a starting material for various derivatives.

    2-methylbenzamide: A methyl-substituted derivative with similar reactivity.

    Naphthyl-substituted benzamides: Compounds with naphthyl groups that exhibit similar biological activities.

Uniqueness: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- stands out due to the presence of both a naphthyl group and a thiazole ring. This unique combination enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in scientific research and industrial applications.

Biological Activity

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-
  • Molecular Formula: C16_{16}H14_{14}N2_{2}S
  • Molecular Weight: 282.36 g/mol

Biological Activity

Benzamide derivatives have been extensively studied for their biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. The compound exhibits several notable properties:

  • Enzyme Inhibition:
    • The compound has been identified as a potential inhibitor of specific enzymes, making it a candidate for drug development targeting diseases related to enzyme dysfunction. Its interaction with enzymes can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
  • Antimicrobial Properties:
    • Research indicates that benzamide derivatives can exhibit antimicrobial effects. Studies have shown that certain derivatives demonstrate activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity:
    • Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- has been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- exerts its biological effects involves several pathways:

  • Enzyme Binding: The compound binds to the active sites of specific enzymes, inhibiting their activity. This action can disrupt normal cellular processes, leading to reduced inflammation or inhibited tumor growth .
  • Cell Cycle Modulation: It influences cell cycle progression in cancer cells, promoting apoptosis and preventing further proliferation .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this benzamide derivative:

StudyFindings
Study on Enzyme Inhibition Demonstrated that the compound effectively inhibits cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory pathways .
Antimicrobial Efficacy Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Evaluation Reported IC50_{50} values indicating potent inhibition of proliferation in breast cancer cell lines (MCF7) with mechanisms involving apoptosis .

Comparative Analysis

To understand the uniqueness of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-, it is helpful to compare it with similar compounds:

CompoundStructureBiological Activity
BenzamideSimple benzamide structureBaseline activity as an enzyme inhibitor
2-MethylbenzamideMethyl substitution on benzamideSimilar enzyme inhibition but less potency
Naphthyl-substituted benzamidesIncorporates naphthyl groupEnhanced biological activity due to increased lipophilicity

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- stands out due to its unique structural features combining both naphthyl and thiazole rings, which enhance its interaction with biological targets and increase its therapeutic potential.

Properties

IUPAC Name

2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-6-2-5-9-18(14)20(24)23-21-22-19(13-25-21)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSBQGIHULJQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.